2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride 2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219982-53-2
VCID: VC2687121
InChI: InChI=1S/C13H18N2O3.ClH/c16-15(17)12-6-1-2-7-13(12)18-10-8-11-5-3-4-9-14-11;/h1-2,6-7,11,14H,3-5,8-10H2;1H
SMILES: C1CCNC(C1)CCOC2=CC=CC=C2[N+](=O)[O-].Cl
Molecular Formula: C13H19ClN2O3
Molecular Weight: 286.75 g/mol

2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride

CAS No.: 1219982-53-2

Cat. No.: VC2687121

Molecular Formula: C13H19ClN2O3

Molecular Weight: 286.75 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride - 1219982-53-2

Specification

CAS No. 1219982-53-2
Molecular Formula C13H19ClN2O3
Molecular Weight 286.75 g/mol
IUPAC Name 2-[2-(2-nitrophenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C13H18N2O3.ClH/c16-15(17)12-6-1-2-7-13(12)18-10-8-11-5-3-4-9-14-11;/h1-2,6-7,11,14H,3-5,8-10H2;1H
Standard InChI Key LQRDENWBMKGQPX-UHFFFAOYSA-N
SMILES C1CCNC(C1)CCOC2=CC=CC=C2[N+](=O)[O-].Cl
Canonical SMILES C1CCNC(C1)CCOC2=CC=CC=C2[N+](=O)[O-].Cl

Introduction

Chemical Properties and Structure

2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride is defined by the following key characteristics:

PropertyValue
CAS Number1219982-53-2
Molecular FormulaC13H19ClN2O3
Molecular Weight286.75 g/mol
IUPAC Name2-[2-(2-nitrophenoxy)ethyl]piperidine;hydrochloride
Standard InChIInChI=1S/C13H18N2O3.ClH/c16-15(17)12-6-1-2-7-13(12)18-10-8-11-5-3-4-9-14-11;/h1-2,6-7,11,14H,3-5,8-10H2;1H
SMILESC1CCNC(C1)CCOC2=CC=CC=C2N+[O-].Cl

The compound features a piperidine ring with a substitution at the 2-position consisting of a 2-nitrophenoxy ethyl group. The nitro group in the ortho position of the phenyl ring and the piperidine nitrogen contribute significantly to its chemical reactivity and biological properties. The hydrochloride salt formation improves stability and solubility characteristics compared to the free base form.

Physical Properties

The physical state of 2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride is typically a crystalline solid. Its solubility profile shows good dissolution in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), while exhibiting limited solubility in non-polar solvents. The compound's salt form contributes to its enhanced water solubility compared to its free base counterpart.

Structural Analogues

Several structural analogues of this compound exist with variations in the position of substituents or the heterocyclic ring:

CompoundCAS NumberKey Structural Difference
3-[2-(2-Nitrophenoxy)ethyl]piperidine HCl1220032-34-7Substitution at position 3 of piperidine
4-[2-(2-Nitrophenoxy)ethyl]piperidine HClNot specifiedSubstitution at position 4 of piperidine
2-[2-(3-Nitrophenoxy)ethyl]piperidine HCl1220029-73-1Nitro group at meta position
2-[2-(4-Nitrophenoxy)ethyl]piperidine HClNot specifiedNitro group at para position
4-[2-(2-Nitrophenoxy)ethyl]morpholine105337-21-1Morpholine ring instead of piperidine

These structural variations result in different physicochemical properties and potentially different biological activities .

Synthesis and Production Methods

Synthetic Routes

The synthesis of 2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-chloroethylpiperidine with 2-nitrophenol under controlled conditions. This process requires careful control of temperature and pressure to optimize yield and purity.

A general synthetic route can be described as follows:

  • Reaction of piperidine with ethylene chlorohydrin to form 2-piperidinoethanol

  • Conversion of 2-piperidinoethanol to 2-piperidinoethyl chloride using thionyl chloride

  • Reaction of 2-piperidinoethyl chloride with 2-nitrophenol in the presence of a base

  • Salt formation with hydrochloric acid to obtain the final product

The reaction is typically carried out in an inert solvent such as toluene at temperatures ranging from 70°C to 85°C .

Alternative Synthesis Pathways

An alternative pathway involves the catalytic hydrogenation of corresponding pyridine derivatives:

  • Preparation of 2-pyridineethanol compounds

  • Catalytic hydrogenation of 2-pyridineethanol to form 2-piperidineethanol

  • Reaction of 2-piperidineethanol with 2-nitrophenol

  • Salt formation with hydrochloric acid

This method employs metal or metal oxide hydrogenation catalysts, typically ruthenium dioxide, at high pressures (>500 psig) and moderate temperatures (90-120°C) .

Optimization of Reaction Conditions

Research has shown that yield and purity can be significantly affected by reaction conditions. Key factors include:

ParameterOptimal RangeEffect on Yield
Temperature70-85°CHigher temperatures may lead to byproduct formation
SolventTolueneProvides good solubility and thermal stability
Catalyst Loading≥0.15 g/molHigher loading improves conversion
Hydrogen Pressure500-1500 psigHigher pressure accelerates reaction
Reaction TimeUntil H₂ uptake ceasesProlonged times may lead to byproducts

Studies have demonstrated that the presence of additional amines in the reaction system, combined with high catalyst loadings, can dramatically reduce the formation of problematic byproducts, particularly N-methylated derivatives .

Mechanism of Action and Biological Activities

Receptor Interactions

2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride interacts with specific molecular targets within biological systems. Its binding affinity and activity are influenced by the positioning of its functional groups. Research suggests potential interactions with various neurotransmitter receptors, including:

  • Serotonin receptors (particularly 5-HT₂A)

  • Dopamine receptors

  • Acetylcholinesterase

The compound's spatial arrangement allows for specific binding to receptor pockets, with the nitrophenoxy group and piperidine ring playing crucial roles in these interactions .

Structure-Activity Relationships

Comparison with related compounds provides insight into structure-activity relationships:

Structural FeatureEffect on Activity
Position of substituent on piperidineAffects receptor selectivity and binding affinity
Nitro group position on phenyl ringInfluences electron density and binding orientation
Nature of heterocyclic ringCritical for pharmacokinetic properties and target specificity

Research on analogous piperidine derivatives has shown that compounds with similar structural motifs can function as 5-HT₂A receptor antagonists, suggesting potential applications in treating neurological and psychiatric disorders .

Effects on Enzyme Systems

Studies on related piperidine compounds have demonstrated effects on glutathione-dependent enzymes:

EnzymeObserved Effect
Glutathione peroxidaseSignificant reduction in activity
Glutathione reductaseSignificant reduction in activity
Glutathione S-transferaseSignificant reduction in activity

These effects are typically concentration-dependent and may contribute to the compound's biological activities .

Research Applications

Pharmacological Studies

Due to its structural features, 2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride has garnered interest in various pharmacological applications:

Neurological Research

The compound's potential interactions with neurotransmitter systems make it valuable for investigating:

  • Serotonergic pathways

  • Dopaminergic signaling

  • Cognitive function modulation

Studies on structurally similar compounds have shown promising results in modulating receptor activities relevant to conditions such as depression, anxiety, and schizophrenia .

Enzyme Inhibition Studies

The compound is primarily used in enzyme inhibition research, offering potential applications in developing therapeutic agents for conditions characterized by enzyme dysregulation.

Synthetic Intermediates

Beyond its direct applications, 2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride serves as an important intermediate in organic synthesis:

  • Preparation of complex heterocyclic systems

  • Development of pharmaceutical compounds

  • Synthesis of specialized research chemicals

Its reactive functional groups allow for further modifications, making it valuable in diverse synthetic routes.

Comparative Analysis with Related Compounds

Positional Isomers

The properties of 2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride can be compared with its positional isomers:

CompoundKey PropertiesRelative Activity
2-[2-(2-Nitrophenoxy)ethyl]piperidine HClStandard referenceBaseline
3-[2-(2-Nitrophenoxy)ethyl]piperidine HClDifferent spatial orientationMay affect receptor selectivity
4-[2-(2-Nitrophenoxy)ethyl]piperidine HClSignificantly altered geometryOften shows different receptor profile

The position of substitution on the piperidine ring significantly affects the three-dimensional structure of these molecules, influencing their binding characteristics and biological activities .

Nitro Group Position Variants

Variation in the position of the nitro group on the phenyl ring also impacts properties:

CompoundProperties
2-[2-(2-Nitrophenoxy)ethyl]piperidine HClOrtho-positioned nitro group affects electronic distribution
2-[2-(3-Nitrophenoxy)ethyl]piperidine HClMeta-positioned nitro group provides different electronic effects
2-[2-(4-Nitrophenoxy)ethyl]piperidine HClPara-positioned nitro group maximizes resonance effects

The position of the nitro group influences electron density distribution, which can significantly impact binding affinity and selectivity for biological targets .

Related Heterocyclic Compounds

Comparison with compounds containing different heterocyclic rings:

CompoundHeterocycleKey Differences
2-[2-(2-Nitrophenoxy)ethyl]piperidine HClPiperidineSix-membered ring with one nitrogen
4-[2-(2-Nitrophenoxy)ethyl]morpholineMorpholineSix-membered ring with oxygen and nitrogen
Tetrazole derivatives with piperidinePiperidine + TetrazoleAdditional nitrogen-rich heterocycle

These structural variations lead to differences in physicochemical properties (such as lipophilicity, solubility, and pKa) and biological activities .

Current Research and Future Directions

Recent Developments

Research on 2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride and related compounds is ongoing, with studies focusing on:

  • Optimization of synthetic methods to improve yield and purity

  • Exploration of novel applications in medicinal chemistry

  • Investigation of structure-activity relationships to develop more potent and selective analogues

Recent findings have highlighted the importance of precise control in the preparation of these compounds, as variations in reaction conditions can significantly affect yield and purity.

Neuropharmacology

The structural features of 2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride suggest potential applications in developing treatments for:

  • Anxiety disorders

  • Depression

  • Schizophrenia

  • Other neuropsychiatric conditions

Research on related compounds has demonstrated anxiolytic effects in animal models, suggesting therapeutic potential .

Enzyme Inhibition

The compound's ability to interact with various enzymes suggests applications in treating conditions characterized by enzyme dysregulation, including:

  • Neurodegenerative disorders

  • Inflammatory conditions

  • Metabolic diseases

Studies on related piperidine-containing compounds have shown promising results in inhibiting acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .

Challenges and Opportunities

Despite promising research, several challenges remain:

  • Optimization of synthetic routes for larger-scale production

  • Comprehensive evaluation of pharmacokinetic and toxicological profiles

  • Development of more selective derivatives with enhanced target specificity

These challenges present opportunities for further research and development, particularly in medicinal chemistry and drug discovery.

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